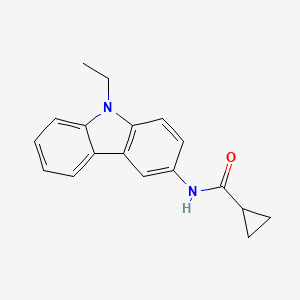

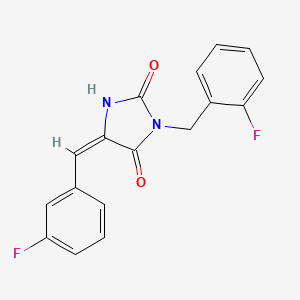

![molecular formula C20H25NO3 B4625520 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)

4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide often involves the aromatic nucleophilic substitution reaction. For example, the synthesis of related polyamides with flexible main-chain ether linkages and ortho-phenylene units was prepared from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, highlighting the methodology that could be applied to similar compounds (Hsiao et al., 2000).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows the importance of X-ray crystallography and DFT analyses. For instance, the structural characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound with structural similarities, was achieved through X-ray crystallographic analysis and DFT calculations, revealing intramolecular hydrogen bonding (Çolak et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse, depending on the functional groups present. For example, the reactivity towards polymerization indicates a potential for creating polymers with specific characteristics. The reaction of related phenol compounds with trimethylaluminum to produce novel catalysts for polymerization showcases the versatility of these molecules (Hsueh et al., 2002).

Physical Properties Analysis

The physical properties of compounds like 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide, such as solubility, thermal stability, and film-forming ability, are crucial for their practical applications. For example, related polyamides were found to be noncrystalline, readily soluble in various polar solvents, and capable of forming transparent, flexible films, indicating similar potential for 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the structure of the compound. The study of tert-butyl nitrite-mediated synthesis demonstrates the multifaceted reactions that similar compounds can undergo, highlighting the complexity of their chemical behavior (Yedage & Bhanage, 2017).

Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

One area of application is in the synthesis and study of polymer properties. For example, the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from similar structures has been reported. These polyamides exhibit high thermal stability, solubility in various solvents, and can form transparent, flexible films, making them potentially useful for advanced material applications (Hsiao et al., 2000).

Organogels and Fluorescent Materials

Research into organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides has shown that compounds similar in structure can form fluorescent gels, indicating potential applications in the design of novel organogels and fluorescent materials (Wu et al., 2011).

Asymmetric Synthesis

In the field of asymmetric synthesis, tert-butanesulfinyl aldimines and ketimines bearing an alpha-benzyloxy or alpha-silyloxy substituent, related in structural complexity, serve as precursors for the synthesis of protected 1,2-amino alcohols. These compounds can be synthesized in high yields and diastereoselectivities, highlighting their significance in organic synthesis (Tang et al., 2001).

Environmental Science

In environmental science, the transformation and degradation pathways of similar compounds have been studied. For instance, the kinetics and reaction pathways for the transformation of 4-tert-butylphenol by ferrate(VI) were explored, revealing insights into the removal and degradation mechanisms of phenolic compounds in water treatments (Zheng et al., 2020).

Propiedades

IUPAC Name |

4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)16-11-9-15(10-12-16)19(22)21-13-14-24-18-8-6-5-7-17(18)23-4/h5-12H,13-14H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLWAHNRJMDIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

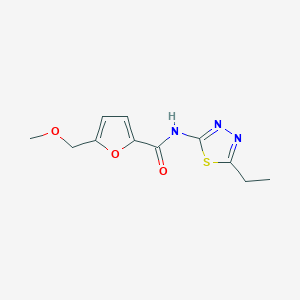

![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)

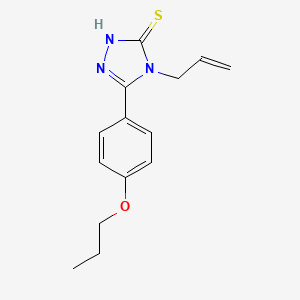

![7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4625454.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)

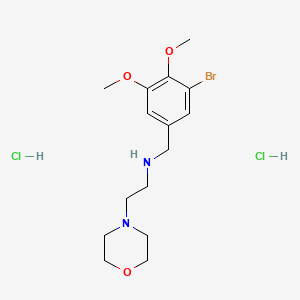

![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)